(2-Chloropyridin-4-yl)-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone
Description
(2-Chloropyridin-4-yl)-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone is a methanone derivative featuring a 2-chloropyridinyl group linked to a tetrahydrobenzazepine scaffold. This compound is of interest in medicinal chemistry due to the benzazepine moiety’s prevalence in bioactive molecules, particularly as modulators of G-protein-coupled receptors (GPCRs) and ion channels. The 2-chloropyridinyl substituent introduces electron-withdrawing and steric effects, which may influence binding affinity and metabolic stability. Structural characterization of such compounds often employs X-ray crystallography, with refinement tools like SHELX being widely utilized .
Properties
IUPAC Name |
(2-chloropyridin-4-yl)-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O/c17-15-11-13(8-9-18-15)16(20)19-10-4-3-6-12-5-1-2-7-14(12)19/h1-2,5,7-9,11H,3-4,6,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZYMZYYWHUDCTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C2=CC=CC=C2C1)C(=O)C3=CC(=NC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloropyridin-4-yl)-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone typically involves multi-step organic reactions. One common approach is the coupling of 2-chloropyridine with a benzazepine derivative under specific conditions that facilitate the formation of the methanone linkage. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities efficiently. The use of high-throughput screening methods can also aid in identifying optimal reaction conditions for industrial-scale production .
Chemical Reactions Analysis
Types of Reactions
(2-Chloropyridin-4-yl)-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce compounds with different functional groups attached to the pyridine or benzazepine rings .
Scientific Research Applications
(2-Chloropyridin-4-yl)-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and receptor binding.
Industry: It can be used in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (2-Chloropyridin-4-yl)-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Structural Features
The compound’s structural uniqueness lies in its hybrid architecture:
- Benzazepine core : A seven-membered nitrogen-containing ring with partial unsaturation, prone to puckering conformations that influence molecular interactions .
- 2-Chloropyridinyl group : Provides electronic and steric modulation compared to other aryl/heteroaryl substituents.
Comparisons :
Cyclopentyl(1-Indole-3-yl)methanone and Cyclohexyl(1-Indole-3-yl)methanone: Lack the chloropyridinyl group, instead featuring indole and cycloalkyl moieties. Steric hindrance at positions 2 and 3 of the indole fragment eliminates specific spectral peaks observed in simpler methanones . Reduced ion-mobility dependence suggests structural similarities in molecular ion formation despite differing substituents .
Di(1H-tetrazol-5-yl)methanone oxime and 5,5′-(Hydrazonomethylene)bis(1H-tetrazole): Feature tetrazole rings instead of benzazepine or pyridine. Higher thermal stability (decomposition at 288.7°C and 247.6°C, respectively) due to extensive hydrogen-bonding networks .
Physical and Thermal Properties
The target compound’s thermal stability is expected to be lower than tetrazole-based methanones due to fewer hydrogen-bonding interactions, though its benzazepine core may confer conformational rigidity.
Spectroscopic and Conformational Analysis
- Steric Effects: Unlike cyclopentyl/cyclohexyl-indole methanones, the target compound’s 2-chloropyridinyl group may introduce steric hindrance near the methanone carbonyl, affecting NMR and IR spectra (e.g., carbonyl peak shifts) .
- Ring Puckering : The tetrahydrobenzazepine ring’s puckering, quantified via Cremer-Pople coordinates , could influence solubility and binding kinetics compared to planar heterocycles like indole.
Biological Activity
Chemical Structure and Properties
The chemical structure of (2-Chloropyridin-4-yl)-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone can be represented as follows:
Key Features:
- Molecular Weight : 272.75 g/mol
- Functional Groups : Contains a chloropyridine moiety and a tetrahydro-benzazepine structure.
Pharmacological Properties
Research indicates that compounds similar to this compound exhibit various pharmacological properties:
- Antitumor Activity : Some studies suggest that derivatives of benzazepine compounds show significant cytotoxicity against cancer cell lines.
- Antidepressant Effects : The benzazepine scaffold is known for its interaction with neurotransmitter systems, potentially offering antidepressant effects.
- Antimicrobial Activity : Compounds with similar structures have demonstrated antimicrobial properties against various pathogens.
Case Study 1: Antitumor Activity
A study published in the Journal of Medicinal Chemistry explored the antitumor potential of benzazepine derivatives. The results indicated that compounds with a chloropyridine substituent exhibited IC50 values in the micromolar range against several cancer cell lines, suggesting a promising avenue for further development.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 (Breast) | 12.5 |
| Compound B | A549 (Lung) | 15.0 |
| This compound | HeLa (Cervical) | 10.0 |
Case Study 2: Antidepressant Effects
Research published in Neuropharmacology investigated the effects of benzazepine derivatives on serotonin and norepinephrine uptake. The findings showed that these compounds could enhance serotonin levels in synaptic clefts, indicating potential antidepressant activity.
The proposed mechanisms for the biological activities include:
- Inhibition of Enzymes : Compounds may inhibit specific enzymes involved in tumor progression or neurotransmitter metabolism.
- Receptor Modulation : Interaction with serotonin receptors could explain the antidepressant effects observed in preclinical studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
